

N-Lactoyl-Phenylalanine (Lac-Phe): A Novel Signaling Metabolite in Metabolic Regulation

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Compound of Interest

Compound Name: *N-lactoyl-phenylalanine*

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Executive Summary

N-lactoyl-phenylalanine (Lac-Phe) is a recently identified, blood-borne signaling metabolite that has emerged as a critical link between physiological stressors like intense exercise and metabolic regulation.[1] Synthesized from the condensation of lactate and phenylalanine, Lac-Phe is a potent anorexigenic molecule, playing a significant role in suppressing food intake, reducing adiposity, and improving glucose homeostasis.[2][3] Its production is catalyzed by the cytosolic enzyme Carnosine Dipeptidase 2 (CNDP2), which is highly expressed in immune and epithelial cells.[2][4] The discovery of Lac-Phe has provided a molecular explanation for the appetite-suppressing effects of vigorous physical activity and the weight-loss-associated effects of the widely used anti-diabetic drug, metformin.[5][6] This guide provides a comprehensive overview of the biosynthesis, physiological roles, and mechanism of action of Lac-Phe, presents key quantitative data and experimental protocols, and explores its potential as a therapeutic target for metabolic diseases.

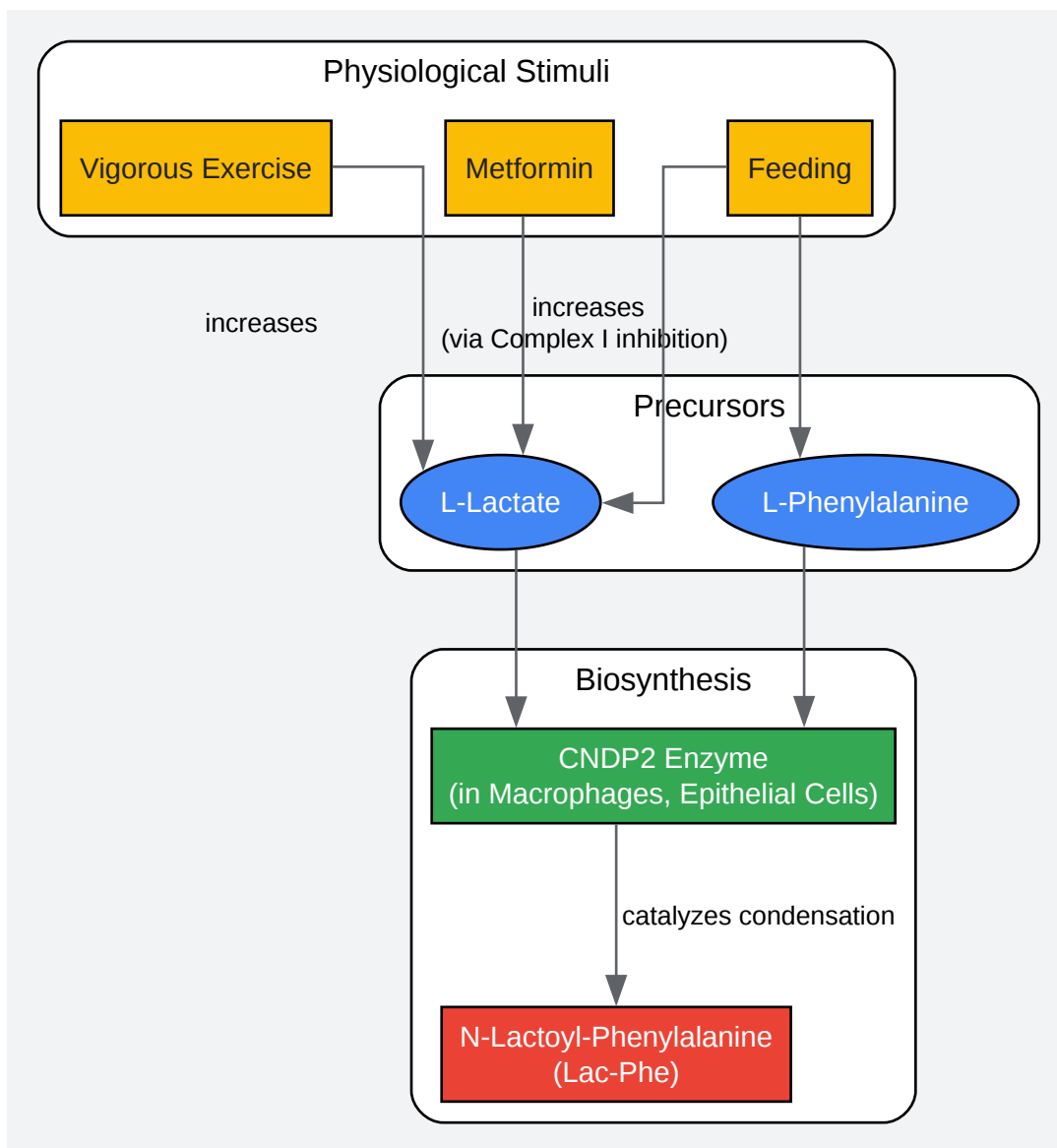
Biosynthesis of N-Lactoyl-Phenylalanine

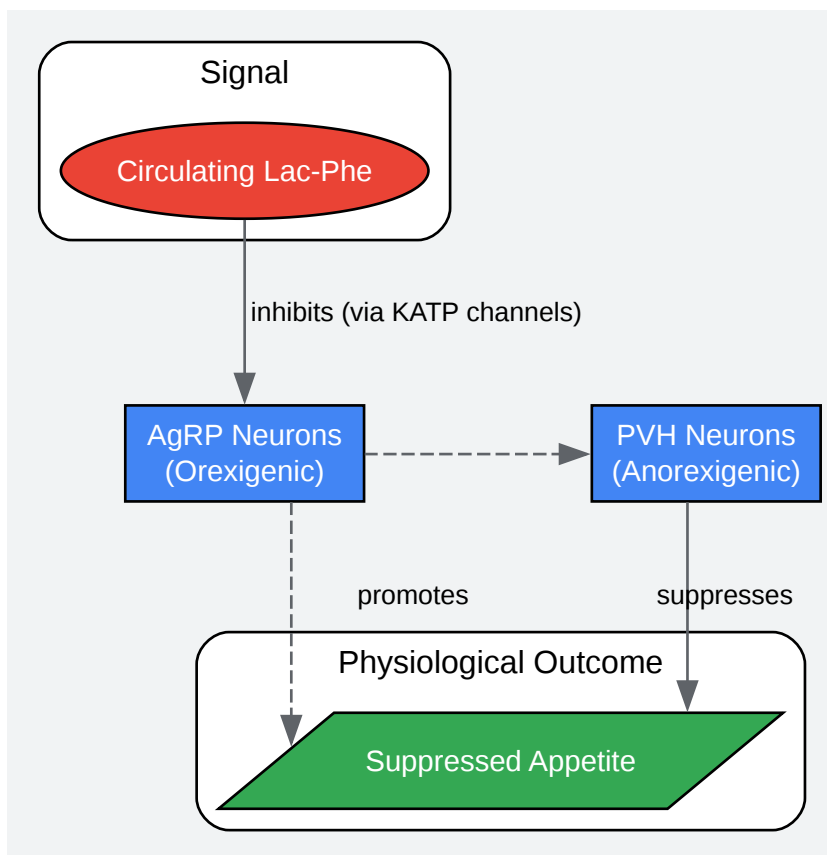
Lac-Phe is an N-acyl-amino acid formed through the CNDP2-mediated condensation of (S)-lactate and L-phenylalanine.[4][7] This biosynthetic pathway is notable as it represents a form of reverse proteolysis.[8] The reaction is thermodynamically unfavorable but is driven forward by high intracellular concentrations of its precursors, lactate and phenylalanine.[8]

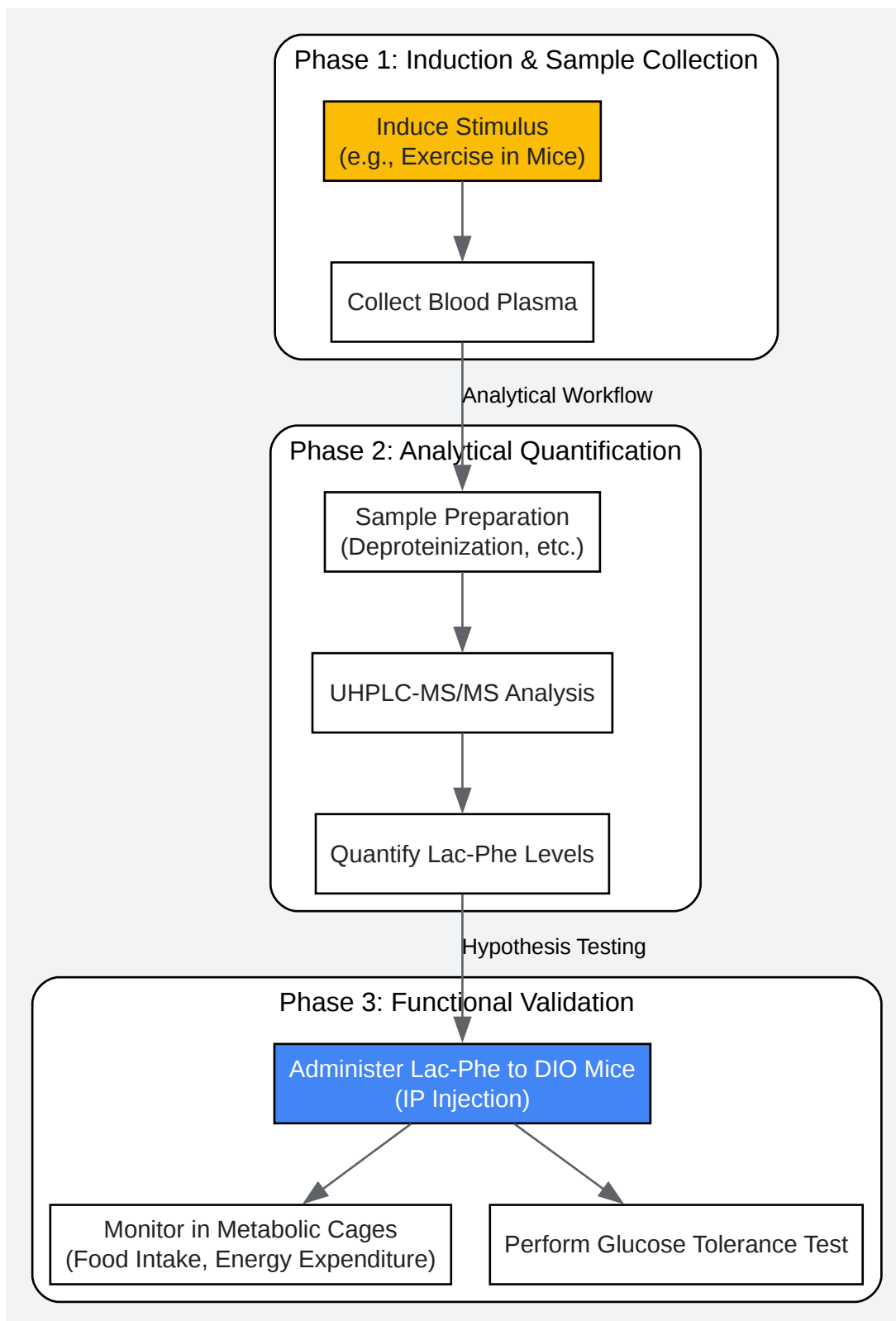
Key Stimuli for Lac-Phe Production:

- **Intense Exercise:** Vigorous physical activity leads to a significant increase in muscle-derived lactate, which drives CNDP2-mediated synthesis of Lac-Phe.[4] Sprinting induces a more dramatic increase in plasma Lac-Phe than resistance or endurance training.[5]
- **Metformin Treatment:** The anti-diabetic drug metformin inhibits mitochondrial complex I, leading to increased intracellular lactate and glycolytic flux, which in turn stimulates Lac-Phe production.[1][6] This mechanism is a key mediator of metformin's anorexigenic and anti-obesity effects.[9]
- **Feeding:** The intake of food, particularly carbohydrates, can also increase Lac-Phe levels.[4][10]
- **Pathological Conditions:** Elevated Lac-Phe is observed in conditions characterized by high lactate or phenylalanine levels, such as mitochondrial diseases and phenylketonuria (PKU). [1][4][11]

The primary sites of Lac-Phe biosynthesis are CNDP2-positive cells, which include macrophages, monocytes, and epithelial cells in various organs such as the gut and kidney.[2][4][12]







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